

discovery and development of VH-298 VHL inhibitor

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Compound of Interest

Compound Name: VH-298

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An In-depth Technical Guide to the Discovery and Development of **VH-298**, a VHL Inhibitor

Introduction

The von Hippel-Lindau (VHL) protein is a crucial component of the cellular oxygen-sensing machinery, functioning as the substrate-recognition subunit of the Cullin 2 RING E3 ubiquitin ligase complex (CRL2VHL).[1][2][3] This complex plays a pivotal role in regulating cellular responses to changes in oxygen availability by targeting the alpha subunit of the Hypoxia-Inducible Factor (HIF- α) for ubiquitination and subsequent proteasomal degradation under normal oxygen conditions (normoxia).[2][4][5]

The HIF transcription factor is a heterodimer composed of an oxygen-labile α -subunit (HIF- α) and a stable β -subunit (HIF- β , also known as ARNT).[6][7] In normoxia, specific proline residues on HIF- α are hydroxylated by prolyl hydroxylase domain (PHD) enzymes. This post-translational modification allows VHL to recognize and bind to HIF- α , leading to its degradation.[8] In low oxygen conditions (hypoxia), PHD activity is inhibited, HIF- α is stabilized, and it translocates to the nucleus to dimerize with HIF- β . The active HIF complex then binds to hypoxia-responsive elements (HREs) in the promoter regions of target genes, activating the transcription of hundreds of genes involved in angiogenesis, glucose metabolism, erythropoiesis, and cell survival.[7][9][10]

Dysregulation of the VHL/HIF pathway is implicated in various pathologies. Loss-of-function mutations in VHL lead to VHL disease, a hereditary cancer syndrome, highlighting VHL's role as a tumor suppressor.[2] Conversely, activation of the HIF pathway holds therapeutic promise

for conditions such as chronic anemia and ischemia.[2] This has driven significant interest in developing small molecules that can modulate this pathway. **VH-298** is a potent and selective chemical probe developed to inhibit the VHL:HIF- α protein-protein interaction, thereby stabilizing HIF- α and activating the hypoxic response.[1][8] This guide provides a comprehensive technical overview of the discovery, mechanism of action, and applications of **VH-298**.

Discovery and Optimization

Targeting protein-protein interactions (PPIs) like the VHL:HIF- α interface with small molecules is notoriously challenging. Initial efforts were hampered by the relatively weak binding affinity of initial fragments.[11] The development of **VH-298** emerged from a systematic, group-based optimization strategy building upon earlier, less potent inhibitors such as VH032.[1][12]

The optimization process focused on improving binding affinity, cell membrane permeability, and cellular activity while minimizing cytotoxicity.[12] A key breakthrough was the modification of the N-acetyl capping group on the left-hand side (LHS) of the molecule that interacts with a pocket on the VHL surface. Replacing a fluorine atom with a cyano group on a cyclopropane ring led to the creation of **VH-298**. [12] This modification significantly enhanced binding affinity and resulted in a 1.9-fold increase in cellular activity compared to its predecessors.[12] The resulting compound, **VH-298**, is a potent, cell-permeable, and non-toxic chemical probe that effectively triggers the hypoxic response by directly blocking the VHL:HIF- α interaction.[13]

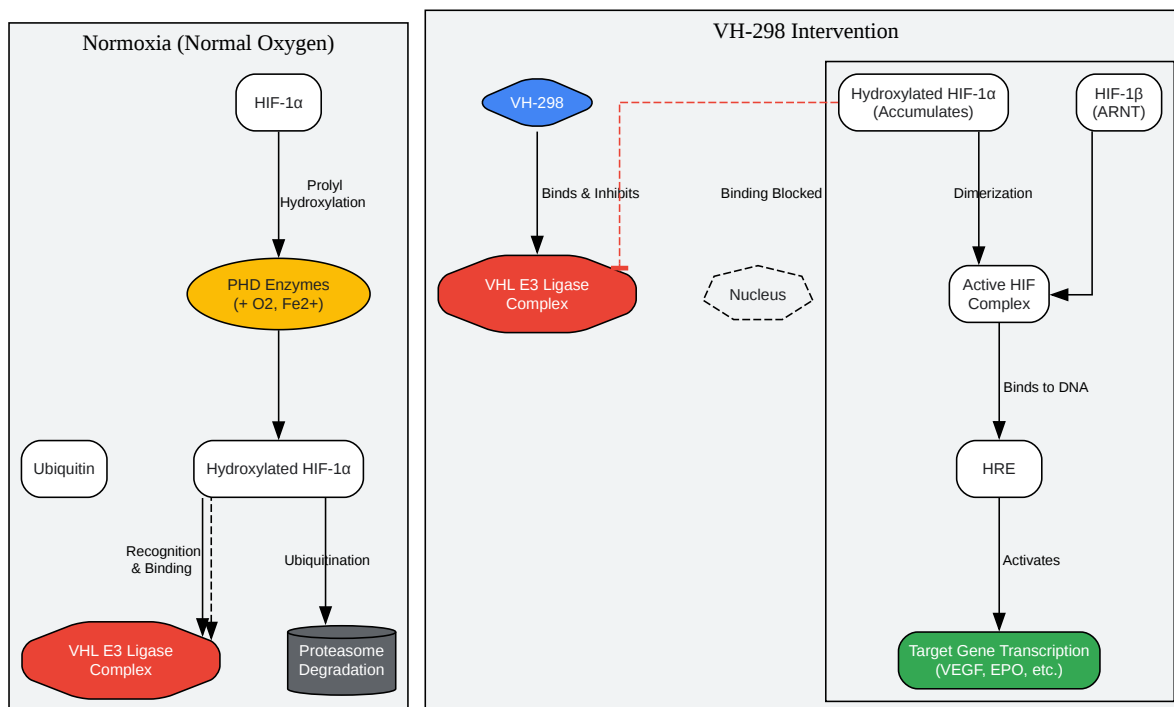
Mechanism of Action

VH-298 functions as a high-affinity competitive inhibitor of the VHL:HIF- α interaction.[14] Its mechanism unfolds through the following steps:

- **Binding to VHL:** **VH-298** is cell-permeable and binds directly to the HIF- α binding pocket on the VHL protein.[15][16] This binding event physically blocks the recognition site for hydroxylated HIF- α .
- **Stabilization of Hydroxylated HIF- α :** By preventing VHL binding, **VH-298** interrupts the degradation pathway downstream of HIF- α prolyl-hydroxylation.[8][12][14] This leads to the rapid, concentration- and time-dependent accumulation of the hydroxylated form of HIF- α within the cell.[13][16]

- Activation of Hypoxic Signaling: The stabilized HIF- α translocates to the nucleus, forms a heterodimer with HIF- β , and binds to HREs on target gene promoters.[\[7\]](#)
- Upregulation of Target Genes: This transcriptional activation leads to increased mRNA and protein levels of HIF target genes, such as vascular endothelial growth factor (VEGF), erythropoietin (EPO), and glucose transporter 1 (GLUT1), thereby mimicking a natural hypoxic response.[\[14\]](#)[\[17\]](#)[\[18\]](#)

A notable secondary effect observed with prolonged treatment is that the binding of **VH-298** can also lead to the stabilization and upregulation of the VHL protein itself.[\[1\]](#)[\[3\]](#) This increase in VHL levels can, in turn, lead to a reduction in HIF-1 α levels over extended periods, demonstrating a complex feedback mechanism.[\[1\]](#)



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Caption: Signaling pathway showing VHL inhibition by **VH-298**.

Quantitative Data and Biophysical Properties

The development of **VH-298** was supported by extensive biophysical and cellular characterization to quantify its potency, selectivity, and drug-like properties.

Parameter	Assay Method	Value	Reference(s)
Binding Affinity (Kd)	Isothermal Titration Calorimetry (ITC)	90 nM	[13][16][19]
Competitive Fluorescence Polarization (FP)	80 nM	[13][19][20]	
Binding Kinetics	Surface Plasmon Resonance (SPR)	kon: 6.47 x 10 ⁵ M ⁻¹ s ⁻¹ 1	[16][20]
koff: 0.065 s ⁻¹	[16][20]		
Cellular Permeability	Parallel Artificial Membrane Permeability Assay (PAMPA)	19.4 nm s ⁻¹	[13]
Cellular Activity (EC ₅₀)	HIF-α Stabilization in Human Cell Lines	~100–200 nM	[18]
Selectivity	Kinase Panel (>100 kinases)	Negligible off-target effects at 50 μM	[11][12][13]
GPCR & Ion Channel Panel (>100 targets)	Negligible off-target effects at 50 μM	[11][12][13]	
Cytotoxicity	Cell Viability Assays (various cell lines)	No toxicity observed up to 150 μM	[11][12]

Experimental Protocols

Detailed methodologies were crucial for characterizing **VH-298**. Below are summaries of key experimental protocols.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).

- Principle: A solution of the ligand (**VH-298**) is titrated into a solution of the protein (purified VHL-ElonginB-ElonginC complex, or VCB) in a microcalorimeter cell.
- Methodology:
 - Purified VCB complex is loaded into the sample cell, and a concentrated solution of **VH-298** is loaded into the injection syringe.
 - Small aliquots of **VH-298** are injected into the VCB solution at regular intervals.
 - The heat change associated with each injection is measured relative to a reference cell.
 - The resulting data are plotted as heat change per injection versus the molar ratio of ligand to protein.
 - The binding isotherm is fitted to a suitable binding model to calculate the K_d .[\[16\]](#)

Competitive Fluorescence Polarization (FP) Assay

This assay measures the ability of a test compound to displace a fluorescently labeled ligand from its protein target.

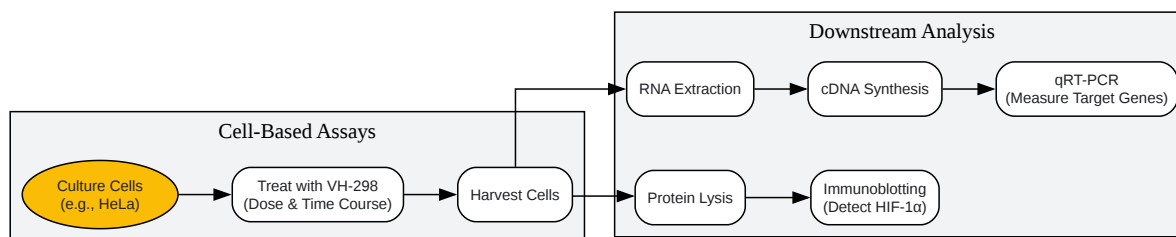
- Principle: A small, fluorescently labeled HIF- α peptide tumbles rapidly in solution, resulting in low fluorescence polarization. When bound to the much larger VCB complex, its tumbling is restricted, and polarization increases. An unlabeled competitor like **VH-298** will displace the fluorescent peptide, causing a decrease in polarization.
- Methodology:
 - A constant concentration of VCB complex and a fluorescently labeled HIF- α peptide probe are incubated together in assay buffer in a microplate.[\[21\]](#)
 - Serial dilutions of **VH-298** (or other test compounds) are added to the wells.
 - The plate is incubated at room temperature to allow the binding reaction to reach equilibrium.[\[21\]](#)
 - Fluorescence polarization is measured using a microplate reader with appropriate filters.

- The data are plotted as polarization versus inhibitor concentration, and the IC₅₀ value is determined. This can be converted to a K_i value.[\[19\]](#)

Immunoblotting for HIF- α Accumulation

Western blotting is used to visualize the stabilization of HIF- α protein in cells following treatment with **VH-298**.

- Methodology:
 - Cell Culture and Treatment: Human cell lines (e.g., HeLa, RCC4) are cultured under standard conditions. Cells are treated with various concentrations of **VH-298** (e.g., 10-100 μ M) or vehicle control (DMSO) for specified time periods (e.g., 2, 6, 24 hours).[\[1\]](#)[\[17\]](#)
 - Lysis: Cells are harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.
 - Quantification: Protein concentration is determined using a BCA or Bradford assay.
 - SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a PVDF or nitrocellulose membrane.
 - Immunodetection: The membrane is blocked and then incubated with primary antibodies specific for HIF-1 α , HIF-2 α , or hydroxylated HIF-1 α (e.g., anti-HIF-1 α -OH at Pro564), followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.[\[17\]](#)[\[22\]](#) A loading control (e.g., β -actin) is also probed.
 - Visualization: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.



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Caption: Typical workflow for assessing **VH-298** cellular activity.

Applications and Significance

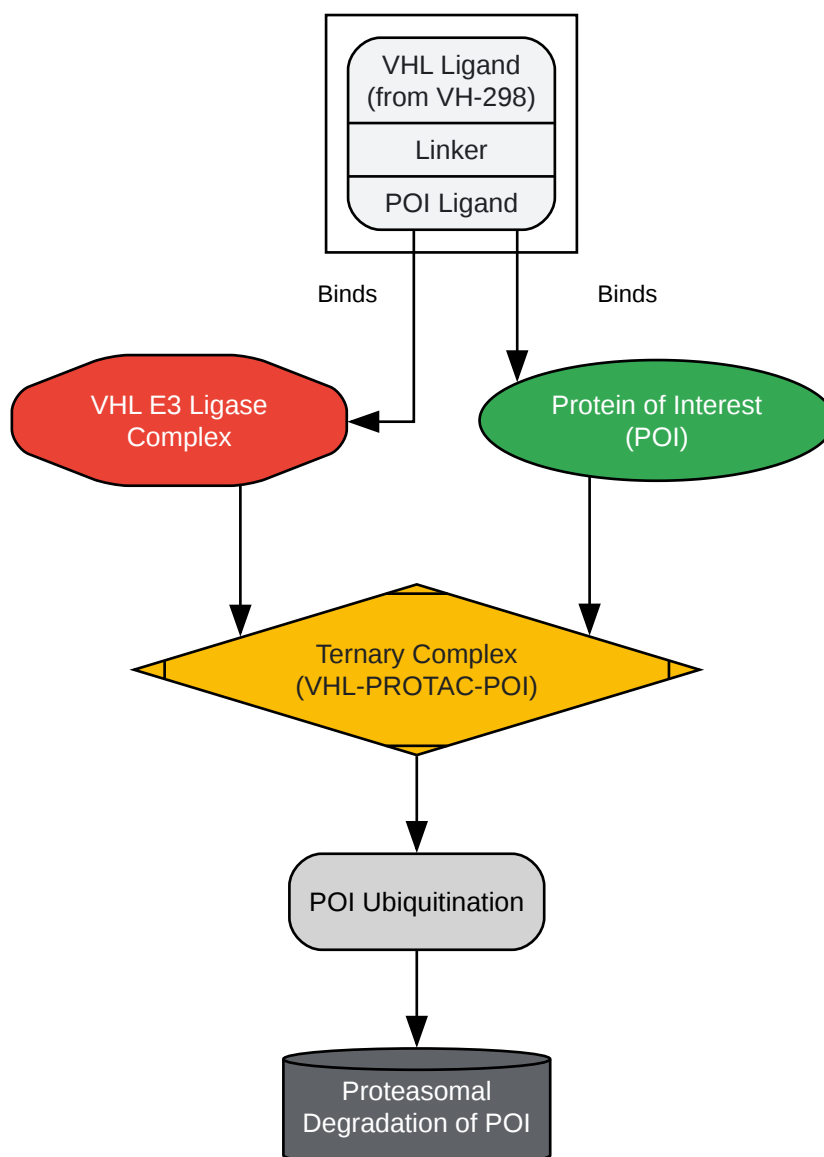
VH-298 has become an invaluable tool for both basic research and drug discovery.

Chemical Probe for Hypoxia Signaling

As a highly selective and potent inhibitor with a well-characterized mechanism and a non-binding negative control (cis-VH298), **VH-298** is an ideal chemical probe.^{[11][12]} It allows researchers to precisely interrogate the biological consequences of inhibiting the VHL:HIF- α interaction downstream of prolyl hydroxylation, distinguishing its effects from those of PHD inhibitors or general hypoxia.^{[1][8]} Studies using **VH-298** have uncovered novel roles for this pathway in processes such as pexophagy (the selective autophagy of peroxisomes).^{[23][24]}

VHL Ligand for PROTAC Development

Perhaps the most significant application of **VH-298** and its analogs is their use as the VHL-binding ligand in Proteolysis Targeting Chimeras (PROTACs).^{[12][13]} PROTACs are bifunctional molecules that recruit a target protein to an E3 ligase, inducing the target's ubiquitination and degradation. The VHL ligand moiety derived from the **VH-298** scaffold is linked to a ligand for a protein of interest, creating a ternary complex between VHL, the PROTAC, and the target protein, ultimately leading to the target's destruction.^[25]



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Caption: Concept of a **VH-298**-based PROTAC degrader.

Therapeutic Potential

The ability of **VH-298** to activate the HIF-1 signaling pathway has direct therapeutic implications. In vivo studies in rat models have demonstrated that local administration of **VH-298** can accelerate wound healing, particularly in diabetic models, by promoting fibroblast function and angiogenesis.[17][22] This highlights the potential for VHL inhibitors in regenerative medicine and treating ischemic conditions.[18]

Conclusion

The discovery and development of **VH-298** represent a landmark achievement in targeting a challenging protein-protein interaction. Through rational, structure-guided design, a highly potent, selective, and cell-active chemical probe was created. **VH-298** has not only provided the scientific community with a crucial tool to dissect the intricacies of the HIF signaling pathway but has also laid the foundation for the revolutionary field of targeted protein degradation via PROTACs. Its journey from a fragment-based starting point to a widely used chemical probe and a key component of novel therapeutics underscores the power of chemical biology in advancing both fundamental science and medicine.

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